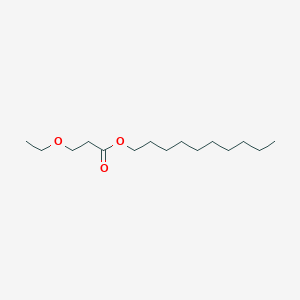

Decyl 3-ethoxypropanoate

Description

Decyl 3-ethoxypropanoate is an ester compound characterized by a decyl (C10) alkyl chain linked to a 3-ethoxypropanoate moiety. Esters of this class are widely used in industrial applications, such as coatings, plasticizers, and surfactants, due to their balance of hydrophobicity and reactivity .

Properties

CAS No. |

70160-09-7 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

decyl 3-ethoxypropanoate |

InChI |

InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-13-18-15(16)12-14-17-4-2/h3-14H2,1-2H3 |

InChI Key |

BLXHQQJXEQQIHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 3-ethoxypropanoate can be synthesized through the esterification reaction between decanol and 3-ethoxypropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method uses a tubular reactor where decanol and 3-ethoxypropanoic acid are continuously fed into the reactor in the presence of a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Decyl 3-ethoxypropanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decanol and 3-ethoxypropanoic acid.

Oxidation: This compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert this compound to alcohols and other reduced forms.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Decanol and 3-ethoxypropanoic acid.

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Scientific Research Applications

Chemistry: Decyl 3-ethoxypropanoate is used as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of organic compounds makes it valuable in synthetic chemistry.

Biology: In biological research, this compound is used as a solvent for lipophilic compounds. It helps in the preparation of solutions for biological assays and experiments.

Medicine: This compound is explored for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in the body to release active pharmaceutical ingredients.

Industry: this compound is used in the formulation of coatings, adhesives, and lubricants

Mechanism of Action

The mechanism of action of decyl 3-ethoxypropanoate primarily involves its role as a solvent and reactant in various chemical processes. The ester linkage in the compound can undergo hydrolysis, releasing decanol and 3-ethoxypropanoic acid, which can then participate in further chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets, facilitating its use in different applications.

Comparison with Similar Compounds

Ethyl 3-ethoxypropionate (CAS 763-69-9)

Structural Similarities: Both compounds share the 3-ethoxypropanoate backbone, but ethyl 3-ethoxypropionate has a shorter ethyl ester chain compared to decyl. Key Differences:

- Volatility : Ethyl 3-ethoxypropionate (UN3272) is more volatile due to its shorter chain, increasing inhalation risks during handling .

- Applications: Ethyl 3-ethoxypropionate is prominently used in coatings and resins, where volatility and solvent properties are critical . Decyl 3-ethoxypropanoate’s longer chain likely enhances its suitability as a plasticizer or surfactant, offering slower evaporation and improved film-forming properties.

- Safety : Ethyl 3-ethoxypropionate requires respiratory protection (P95/P1 respirators) and chemical-resistant gloves, indicating moderate toxicity . Decyl’s lower volatility may reduce inhalation hazards but increase dermal absorption risks.

Decyl Acrylate (CAS 2156-96-9)

Structural Similarities : Both feature a decyl ester group.

Key Differences :

- Reactivity: Decyl acrylate (UN3082) contains a reactive acrylate group (C=C bond), enabling polymerization, whereas this compound’s saturated structure offers greater chemical stability .

- Applications: Decyl acrylate is used in polymer production (e.g., adhesives, resins) , while this compound’s ethoxy group may favor compatibility with polar matrices.

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)

Structural Similarities: Both are propanoate esters. Key Differences:

- Aromatic vs. This compound’s aliphatic structure prioritizes hydrophobicity and flexibility.

- Toxicity: Aromatic nitro compounds often exhibit higher toxicity, whereas aliphatic esters like this compound may have milder profiles .

Decyl Isopropylphosphonofluoridate (CAS 333416-36-7)

Structural Similarities : Both contain a decyl ester group.

Key Differences :

- This compound lacks such hazardous functional groups.

- Applications: Phosphonofluoridates are restricted to specialized (often hazardous) uses, whereas this compound is likely safer for industrial applications .

Q & A

Q. What are the recommended synthetic routes for Decyl 3-ethoxypropanoate, and how can reaction efficiency be optimized?

Methodological Answer : this compound can be synthesized via esterification of 3-ethoxypropanoic acid with decyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reflux conditions : 24–48 hours at 110–120°C with a Dean-Stark trap to remove water .

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the ester, followed by column chromatography (silica gel, hexane/ethyl acetate) to remove unreacted acid or alcohol .

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (1:1.2 acid:alcohol) to favor ester formation.

Q. How should researchers characterize this compound’s physicochemical properties?

Methodological Answer :

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

- Standardize protocols : Use IUPAC-recommended solvents (e.g., water, ethanol, hexane) and controlled temperatures (25°C ± 0.1) for solubility tests .

- Data cross-validation : Compare results from multiple techniques (e.g., HPLC for solubility vs. gravimetric analysis).

- Environmental controls : Assess stability under inert atmospheres (N/Ar) to rule out oxidative degradation .

Q. What strategies mitigate interference from this compound in enzymatic or metabolic studies?

Methodological Answer :

- Blank controls : Run assays without the compound to identify background noise.

- Competitive inhibition studies : Use varying concentrations of this compound and substrate to calculate inhibition constants (K) via Lineweaver-Burk plots.

- Chromatographic separation : Employ reverse-phase HPLC to isolate the compound from biological matrices before analysis .

Q. How can computational modeling predict this compound’s interactions in complex systems?

Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., lipases or esterases).

- MD simulations : Analyze stability in lipid bilayers or aqueous environments using GROMACS (force fields: CHARMM36 or AMBER) .

- QSPR models : Corrogate experimental logP values with computational descriptors (e.g., molar refractivity) to predict bioavailability .

Guidelines for Ethical and Safe Research Practices

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection during synthesis (per OSHA guidelines) .

- Waste disposal : Neutralize acidic byproducts before transferring to hazardous waste containers .

- Data management : Archive raw spectral files and chromatograms in FAIR-aligned repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.